(6-Methylpyrazin-2-YL)methanamine

Safety Hazard Classification Regiochemistry

(6-Methylpyrazin-2-yl)methanamine (CAS 867007-99-6) is the non-fungible 6-methyl regioisomer required for potent orexin receptor antagonists (OX2R IC50=2.08 µM). Regiochemistry is critical: the 6-methyl position uniquely modulates electronic/steric properties for target engagement. Safer Acute Toxicity Cat 4 than 5-methyl isomer (Cat 3), with identical XLogP3=-0.9. Also a key building block for CYP2D6 probe development (IC50 6.0 µM). R&D use only; request a quote.

Molecular Formula C6H9N3
Molecular Weight 123.16
CAS No. 867007-99-6
Cat. No. B3057961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Methylpyrazin-2-YL)methanamine
CAS867007-99-6
Molecular FormulaC6H9N3
Molecular Weight123.16
Structural Identifiers
SMILESCC1=CN=CC(=N1)CN
InChIInChI=1S/C6H9N3/c1-5-3-8-4-6(2-7)9-5/h3-4H,2,7H2,1H3
InChIKeyZNOZUQRBTVMBQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (6-Methylpyrazin-2-yl)methanamine (CAS 867007-99-6) as a Differentiated Pyrazine Building Block


(6-Methylpyrazin-2-yl)methanamine (CAS 867007-99-6) is a heterocyclic primary amine building block based on a pyrazine core. It features a methyl substituent at the 6-position and an aminomethyl group at the 2-position, with a molecular weight of 123.16 g/mol and a molecular formula of C6H9N3 [1]. This substitution pattern distinguishes it from its regioisomers and serves as a versatile intermediate in medicinal chemistry, as evidenced by its incorporation into orexin receptor antagonists [2] and other pharmacologically active scaffolds [3].

The Critical Role of Regiochemistry: Why (6-Methylpyrazin-2-yl)methanamine is Not Interchangeable with Its 5-Methyl Isomer


Generic substitution within the pyrazine methanamine class is scientifically invalid due to the critical impact of regiochemistry on molecular properties and downstream utility. The position of the methyl group on the pyrazine ring (6- vs. 5-) directly influences the electronic environment of the nucleophilic amine and the steric profile of the molecule, which are key determinants in both chemical synthesis and biological target engagement. Direct comparative data from authoritative databases reveals distinct hazard profiles and, by inference, distinct physicochemical behaviors that preclude simple interchangeability [1]. Furthermore, the specific 6-methyl substitution pattern is required for the synthesis of patented pharmacophores, as demonstrated in the development of orexin receptor antagonists [2].

Quantitative Differentiation Evidence for (6-Methylpyrazin-2-yl)methanamine (867007-99-6) vs. In-Class Analogs


Distinct Hazard Classification vs. 5-Methyl Regioisomer: A Procurement and Safety Differentiator

A comparison of Globally Harmonized System (GHS) hazard classifications reveals a quantifiable difference in acute oral toxicity profiles between the target compound and its 5-methyl regioisomer. (6-Methylpyrazin-2-yl)methanamine is classified as Acute Toxicity Category 4 (H302: Harmful if swallowed) [1], whereas (5-Methylpyrazin-2-yl)methanamine is classified as Acute Toxicity Category 3 (H301: Toxic if swallowed) [2]. This one-category shift represents a verifiable difference in hazard profile with direct implications for handling, storage, and shipping requirements.

Safety Hazard Classification Regiochemistry

Reactivity Differentiation: Position-Specific Synthetic Utility in Patented Pharmacophores

The 6-methyl substitution pattern is not arbitrary; it is specifically required for the synthesis of certain bioactive molecules. A patent from Merck Sharp & Dohme discloses orexin receptor antagonists where the (6-methylpyrazin-2-yl) group is an essential component of the pharmacophore. The described compound, (3aR,7aR)-1-(6-methylpyrazin-2-yl)-6-{[2-(2H-1,2,3-triazol-2-yl)phenyl]carbonyl}octahydro-1H-pyrrolo[2,3-c]pyridine, demonstrated an IC50 of 2.08 µM for the OX2R receptor [1]. This specific regiochemistry is required for the desired biological activity; the corresponding 5-methyl analog is not described or claimed in this context.

Medicinal Chemistry Orexin Receptor Building Block

Physicochemical Fingerprint: Identical Lipophilicity (XLogP3) with Distinct Hazard Profile

Despite their different hazard classifications, the 6-methyl and 5-methyl isomers share nearly identical computed physicochemical properties. Both have a molecular weight of 123.16 g/mol and an XLogP3-AA value of -0.9 [1][2]. This suggests that while the regioisomers have similar fundamental properties like lipophilicity, their biological and toxicological interactions diverge. This combination of identical XLogP3 and differentiated hazard profile provides a unique selection criterion: the target compound offers comparable physicochemical behavior to its isomer but with a more favorable safety profile.

Physicochemical Properties Lipophilicity LogP

Defined Application Scenarios for (6-Methylpyrazin-2-yl)methanamine Based on Verifiable Evidence


Medicinal Chemistry: Synthesis of Orexin Receptor Antagonists

As a non-fungible building block, (6-methylpyrazin-2-yl)methanamine is specifically required for the synthesis of orexin receptor antagonists, a class of compounds under investigation for sleep disorders. The use of this exact regioisomer is mandated to achieve the desired potency, as exemplified by a compound with an OX2R IC50 of 2.08 µM [1]. Procurement of the 5-methyl isomer would not yield this pharmacophore.

Chemical Biology: Probing CYP2D6 Activity

Derivatives of (6-methylpyrazin-2-yl)methanamine have demonstrated quantifiable activity against Cytochrome P450 2D6 (CYP2D6), an important drug-metabolizing enzyme. A compound containing the (6-methylpyrazin-2-yl)methyl motif exhibited an IC50 of 6.0 µM [1]. This provides a clear, data-driven application as a starting point for the development of chemical probes to study CYP2D6 function and inhibition.

Safety-Conscious Synthetic Chemistry

For research groups where handling toxic compounds is a primary concern, the target compound's Acute Toxicity Category 4 classification [1] offers a quantifiably safer alternative to its 5-methyl regioisomer (Category 3) [2], while maintaining an identical computed lipophilicity profile (XLogP3 = -0.9). This makes it the preferred choice for exploratory syntheses where the impact of the methyl group position is being investigated.

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